molecular formula C26H23NO6 B5214632 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

Numéro de catalogue B5214632
Poids moléculaire: 445.5 g/mol
Clé InChI: CSBKZEKLKAOLLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one, also known as BMN-673, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). BMN-673 is a member of the chemical class of chromen-2-ones, which are known to have a wide range of biological activities. The compound has been extensively studied for its potential use in cancer treatment and has shown promising results in preclinical studies.

Mécanisme D'action

3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a potent inhibitor of PARP, which is an enzyme involved in DNA repair. PARP plays a critical role in the repair of single-strand DNA breaks, which are a common form of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to selectively target cancer cells with defects in HR DNA repair, which leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to have potent antitumor activity in preclinical studies. The compound has been shown to selectively target cancer cells with defects in HR DNA repair, which leads to the accumulation of DNA damage and ultimately cell death. 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several advantages for use in lab experiments. The compound is highly selective for cancer cells with defects in HR DNA repair, which allows for the selective targeting of cancer cells. 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models, which makes it an attractive candidate for combination therapy. However, 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several limitations, including its high cost and limited availability.

Orientations Futures

There are several future directions for the research on 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one. One potential direction is the development of combination therapies that include 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one. The compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models, which makes it an attractive candidate for combination therapy. Another potential direction is the development of new PARP inhibitors with improved selectivity and efficacy. Finally, the clinical development of 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one for the treatment of cancer is an important future direction, and several clinical trials are currently ongoing to evaluate the safety and efficacy of the compound in cancer patients.

Méthodes De Synthèse

3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one can be synthesized using a multi-step synthetic route. The synthesis involves the condensation of 4,8-dimethyl-2H-chromen-2-one with benzyl bromide in the presence of potassium carbonate to yield 3-benzyl-4,8-dimethyl-2H-chromen-2-one. The benzyl group is then protected using a methoxy-5-nitrobenzyl group, and the resulting compound is subjected to a palladium-catalyzed coupling reaction with 7-bromo-1,2,3,4-tetrahydroisoquinoline to yield 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one.

Applications De Recherche Scientifique

3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its potential use in cancer treatment. The compound has shown potent antitumor activity in preclinical studies, particularly in cancers with defects in DNA repair pathways. 3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has been shown to selectively target cancer cells with defects in homologous recombination (HR) DNA repair, which is a common feature of many cancer types. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Propriétés

IUPAC Name

3-benzyl-7-[(2-methoxy-5-nitrophenyl)methoxy]-4,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-16-21-10-12-23(32-15-19-14-20(27(29)30)9-11-24(19)31-3)17(2)25(21)33-26(28)22(16)13-18-7-5-4-6-8-18/h4-12,14H,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBKZEKLKAOLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.